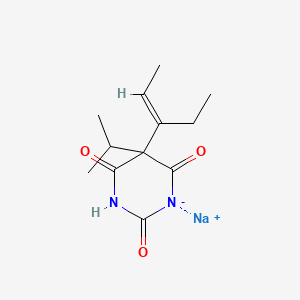![molecular formula C8H13Cl3N2O B14506961 N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide CAS No. 64181-74-4](/img/structure/B14506961.png)
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide is a chemical compound characterized by the presence of a trichloromethyl group attached to a piperidine ring, which is further connected to a formamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide typically involves the reaction of trichloroacetaldehyde with piperidine, followed by the introduction of a formamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the trichloromethyl group to less oxidized forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trichloromethyl oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. Additionally, the piperidine ring may interact with specific binding sites, influencing the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- 2,4-Dichloro-N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)-benzamide
- N-(2,2,2-Trichloro-1-piperidin-1-yl-ethyl)-propionamide
- 3-Methyl-N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)-butyramide
Uniqueness
N-[2,2,2-Trichloro-1-(piperidin-1-yl)ethyl]formamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
64181-74-4 |
|---|---|
分子式 |
C8H13Cl3N2O |
分子量 |
259.6 g/mol |
IUPAC名 |
N-(2,2,2-trichloro-1-piperidin-1-ylethyl)formamide |
InChI |
InChI=1S/C8H13Cl3N2O/c9-8(10,11)7(12-6-14)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,12,14) |
InChIキー |
BMSMXMWUQVWHLH-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(C(Cl)(Cl)Cl)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



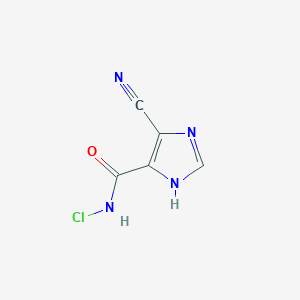
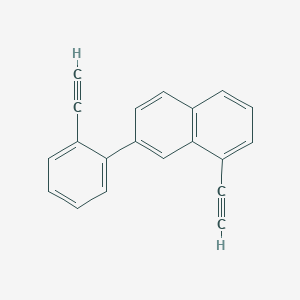
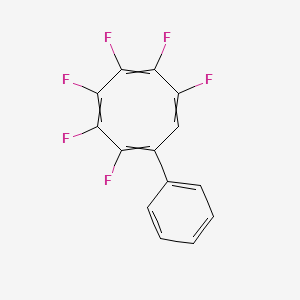




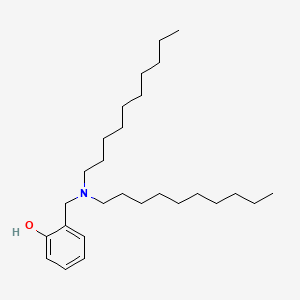
![1-(3-Methoxy-2-oxabicyclo[3.2.0]heptan-6-yl)oct-1-en-3-ol](/img/structure/B14506929.png)
![N-[(Thiophen-2-yl)methyl]-1,2,3-thiadiazol-5-amine](/img/structure/B14506949.png)
![3-[(3-Iodophenyl)methylidene]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14506950.png)
